3,3-Difluoro-1-(methylaminomethyl)cyclobutanol

Medicinal Chemistry Hydrogen Bonding Fluorine Chemistry

Researchers frequently encounter metabolic soft spots and poor CNS exposure when using non-fluorinated cyclobutane building blocks. 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol addresses these challenges through its gem-difluoro motif. • Enhanced CNS penetration: lower amine pKa vs. non-fluorinated analogs, reducing protonation and boosting passive BBB diffusion (LogP = 0.17). • Metabolic blockade: gem-difluoro at C3 resists CYP450 oxidation, as validated in Ivosidenib and Nirmatrelvir (PF-07321332) drug development. • Dual functionalization: tertiary alcohol and secondary amine enable rapid SAR exploration via parallel synthesis. • Established stability: stable under acidic, basic, and long-term storage conditions.

Molecular Formula C6H11F2NO
Molecular Weight 151.15 g/mol
Cat. No. B8228857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1-(methylaminomethyl)cyclobutanol
Molecular FormulaC6H11F2NO
Molecular Weight151.15 g/mol
Structural Identifiers
SMILESCNCC1(CC(C1)(F)F)O
InChIInChI=1S/C6H11F2NO/c1-9-4-5(10)2-6(7,8)3-5/h9-10H,2-4H2,1H3
InChIKeyWLHDWLHPNHGYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-1-(methylaminomethyl)cyclobutanol: A gem-Difluorocyclobutane Building Block


3,3-Difluoro-1-(methylaminomethyl)cyclobutanol (CAS 2298006-78-5) is a fluorinated cyclobutane derivative featuring a gem-difluoro motif on a strained four-membered ring and a methylaminomethyl side chain, with a molecular formula of C6H11F2NO and a molecular weight of 151.15 g/mol . This compound belongs to the class of gem-difluorocyclobutanes, which are increasingly utilized in medicinal chemistry as metabolically stable, polar yet lipophilic scaffolds capable of modulating physicochemical properties such as pKa, lipophilicity, and hydrogen-bonding capacity [1]. Its structural features—a tertiary alcohol, a secondary amine, and two fluorine atoms—provide multiple points for derivatization, making it a versatile building block for the synthesis of bioactive molecules, including kinase inhibitors and CNS-targeted agents .

Why 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Analogs


Generic substitution of 3,3-difluoro-1-(methylaminomethyl)cyclobutanol with non-fluorinated cyclobutanol analogs or simpler fluorinated alcohols fails due to the unique confluence of physicochemical effects imparted by the gem-difluoro motif. The presence of two fluorine atoms on the same carbon significantly lowers the pKa of the proximal amine nitrogen compared to non-fluorinated analogs, altering protonation states at physiological pH and improving blood-brain barrier penetration . Furthermore, the gem-difluoro group enhances hydrogen-bond donating (HBD) strength of the adjacent hydroxyl group (lnKeq ~2.40) to a level comparable with bisallylic alcohols, far exceeding that of simple aliphatic alcohols like pentanol (lnKeq = 0.86) . Non-fluorinated cyclobutanols lack this enhanced HBD capacity and do not provide the same degree of metabolic blockade against cytochrome P450-mediated oxidation at the C3 position . Substitution with mono-fluorinated or trifluoromethyl analogs introduces different lipophilicity and steric profiles, potentially compromising the precise spatial orientation required for target engagement in constrained binding pockets .

Quantitative Differentiation from Analogs


Enhanced Hydrogen-Bond Donating Strength

The hydrogen-bond donating strength of 3,3-difluoro-1-(methylaminomethyl)cyclobutanol, as inferred from its fluorinated cyclobutanol core, is significantly enhanced relative to non-fluorinated aliphatic alcohols. The gem-difluoro substitution exerts a strong inductive effect that polarizes the O-H bond, increasing its hydrogen-bond donating potential . This places fluorinated cyclobutanols in a similar lnKeq range (~2.40) as bisallylic alcohols (lnKeq = 2.73) and markedly above simple aliphatic alcohols like pentanol (lnKeq = 0.86) .

Medicinal Chemistry Hydrogen Bonding Fluorine Chemistry

Reduced Amine Basicity

The gem-difluoro substitution in 3,3-difluoro-1-(methylaminomethyl)cyclobutanol significantly lowers the pKa of the proximal amine nitrogen compared to its non-fluorinated cyclobutylamine analog . While exact pKa values are not reported for the target compound, class-level evidence indicates that replacing a tert-butyl group with a trifluoromethylcyclobutane group decreases the pKa of a proximal carboxylic acid by nearly 2 units (from 4.79 to 2.92), and a similar, though less dramatic, trend is observed for amines . For this compound, the effect is expected to reduce basic center formation at physiological pH, thereby improving blood-brain barrier penetration and reducing off-target interactions with hERG channels .

Medicinal Chemistry CNS Drug Design Physicochemical Properties

Lipophilicity Profile vs. Trifluoromethyl Analogs

The lipophilicity of 3,3-difluoro-1-(methylaminomethyl)cyclobutanol, as measured by its calculated LogP, is 0.17 . This moderate lipophilicity is characteristic of the difluoromethyl (-CF2H) pharmacophore, which exhibits a π value of approximately 0.40 . In contrast, the trifluoromethyl (-CF3) group possesses a higher lipophilicity contribution (π ≈ 0.88) . The lower LogP of the target compound reflects the combined effects of the polar hydroxyl and amine groups along with the moderately lipophilic difluoro motif, offering a balanced hydrophilicity/lipophilicity profile distinct from more hydrophobic -CF3-containing analogs .

Medicinal Chemistry Lipophilicity ADME

Metabolic Stability Advantage

The gem-difluoro motif in 3,3-difluoro-1-(methylaminomethyl)cyclobutanol is known to block common oxidative metabolic pathways, particularly cytochrome P450-mediated hydroxylation at the C3 position . In the development of Ivosidenib, the gem-difluorocyclobutane motif was found to be crucial in increasing metabolic stability while maintaining potency [1]. While specific metabolic stability data for the target compound is not publicly available, class-level evidence suggests that difluorocyclobutanol scaffolds resist rapid dehydrogenation or conjugation compared to less constrained fluorinated alcohols . In antifungal development, scaffold hopping to incorporate rigid, fused rings significantly improved metabolic half-lives in human liver microsomes from less than 5 minutes to over 145 minutes .

Drug Metabolism Pharmacokinetics Bioisosteres

Conformational Rigidity and Vectorial Control

The cyclobutane ring of 3,3-difluoro-1-(methylaminomethyl)cyclobutanol provides a strained yet stable structure that restricts conformational flexibility compared to acyclic alkyl chains [1]. The gem-difluoro substitution further flattens the cyclobutane ring, with a puckering angle of approximately 19.9–23.6° compared to ~30° for non-fluorinated cyclobutanes, making it more planar [2]. This constrained geometry enables precise vectorial control of the attached functional groups (the tertiary alcohol and the methylaminomethyl side chain), which is critical for achieving optimal spatial orientation within enzyme active sites . In contrast, flexible alkyl chains sample multiple conformations, leading to entropic penalties upon binding and reduced target selectivity [1].

Medicinal Chemistry Scaffold Design Bioisosteres

Optimal Research and Industrial Applications


CNS Drug Discovery: Enhanced BBB Penetration

3,3-Difluoro-1-(methylaminomethyl)cyclobutanol is ideally suited for central nervous system (CNS) drug discovery programs where improved blood-brain barrier (BBB) penetration is a critical requirement. The gem-difluoro substitution significantly lowers the pKa of the proximal amine nitrogen compared to non-fluorinated analogs, reducing protonation at physiological pH and thereby facilitating passive diffusion across the BBB . This property, combined with its moderate lipophilicity (LogP = 0.17) and enhanced hydrogen-bond donating strength [1], makes it a valuable scaffold for designing CNS-penetrant kinase inhibitors, neurotransmitter receptor modulators, and enzyme inhibitors targeting neurological disorders .

Metabolically Stable Protease Inhibitor Design

This compound serves as an excellent starting material or building block for the design of metabolically stable protease inhibitors. The gem-difluoro motif effectively blocks cytochrome P450-mediated oxidative metabolism at the C3 position, a common metabolic soft spot in cyclobutane-containing compounds . As demonstrated in the development of Ivosidenib and the COVID-19 therapeutic Nirmatrelvir (PF-07321332), the 3,3-difluorocyclobutyl moiety precisely orients adjacent pharmacophores within protease active sites while resisting rapid metabolic clearance . The presence of both a tertiary alcohol and a secondary amine provides two orthogonal handles for further derivatization, enabling the construction of potent and durable inhibitors of viral proteases, aspartyl proteases, or serine proteases [1].

Bioisosteric Replacement of tert-Butyl or Phenyl Groups

3,3-Difluoro-1-(methylaminomethyl)cyclobutanol and its derivatives are highly effective as bioisosteric replacements for tert-butyl or phenyl groups during lead optimization. The cyclobutane ring offers a defined, rigid geometry that can mimic the steric bulk of a tert-butyl group while providing more favorable physicochemical properties, including reduced lipophilicity and enhanced metabolic stability . The difluoro motif further adds polarity and hydrogen-bonding capability absent in tert-butyl groups. Compared to phenyl rings, the saturated cyclobutane scaffold increases three-dimensionality (higher Fsp3) and reduces the risk of aromatic-based toxicity, while maintaining similar spatial occupancy in binding pockets . This makes the compound particularly valuable for optimizing ADME properties without sacrificing target affinity in late-stage lead optimization [1].

Multifunctional Building Blocks for Parallel Chemistry

The compound's dual functionality—a tertiary alcohol and a secondary amine—makes it an ideal core for generating diverse chemical libraries through parallel synthesis. Recent advances in the synthesis and functionalization of gem-difluorocyclobutanols enable divergent catalytic functionalization to generate a wide range of 1,1-disubstituted-3,3-difluorocyclobutanes . The alcohol can be converted to leaving groups for nucleophilic displacement or oxidized to ketones, while the amine can undergo reductive amination, acylation, or sulfonylation. This versatility allows for rapid exploration of structure-activity relationships (SAR) around the difluorocyclobutane core, accelerating the identification of optimized leads for kinase inhibition, GPCR modulation, or antimicrobial activity . The documented chemical stability of difluorocyclobutane analogs under acidic, basic, and long-term storage conditions further supports its utility in library production and long-term research projects [1].

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